

# Application Notes and Protocols: Utilizing BNP for Risk Stratification in Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Bpanp   |           |
| Cat. No.:            | B163924 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

B-type natriuretic peptide (BNP) and its inactive N-terminal pro-hormone, NT-proBNP, are established biomarkers for heart failure. In the context of pulmonary hypertension (PH), these peptides are released from cardiomyocytes in response to the increased ventricular wall stress and mechanical load imposed by elevated pulmonary artery pressure. Consequently, circulating levels of BNP and NT-proBNP serve as crucial, non-invasive indicators of right ventricular dysfunction and are integral to the risk stratification and prognostic assessment of patients with pulmonary hypertension. Elevated levels are strongly associated with increased mortality risk and disease severity.[1][2][3] This document provides detailed application notes, quantitative data for risk stratification, and experimental protocols for the measurement of BNP and NT-proBNP.

### **Data Presentation: Quantitative Risk Stratification**

The following tables summarize the quantitative thresholds for BNP and NT-proBNP in risk stratification of patients with pulmonary hypertension, based on the 2022 European Society of Cardiology (ESC) and European Respiratory Society (ERS) guidelines and the Registry to Evaluate Early and Long-term Pulmonary Arterial Hypertension Disease Management (REVEAL) 2.0 risk score.



### ESC/ERS 2022 Guidelines: Risk Stratification at Follow-Up

This model utilizes a four-strata risk assessment for monitoring patients.[4]

| Risk Stratum              | Estimated 1-Year<br>Mortality | BNP (ng/L) | NT-proBNP (ng/L) |
|---------------------------|-------------------------------|------------|------------------|
| Low Risk                  | < 5%                          | < 50       | < 300            |
| Intermediate-Low Risk     | 5 to 10%                      | 50 to 199  | 300 to 649       |
| Intermediate-High<br>Risk | 10 to 20%                     | 200 to 800 | 650 to 1100      |
| High Risk                 | > 20%                         | > 800      | > 1100           |

### REVEAL 2.0 Risk Score Calculator: BNP and NT-proBNP Cut-offs

The REVEAL 2.0 score incorporates multiple variables, with BNP/NT-proBNP being a highly predictive parameter.[2][5][6]

| Risk Score Contribution | BNP (pg/mL)  | NT-proBNP (pg/mL) |
|-------------------------|--------------|-------------------|
| -2                      | < 50         | < 300             |
| 0                       | 50 to < 200  | 300 to < 1100     |
| +1                      | 200 to < 800 | ≥ 1100            |
| +2                      | ≥ 800        | -                 |

Note: In the REVEAL 2.0 calculator, if NT-proBNP is available and BNP is not, the listed cut-points for NT-proBNP are used.

# Mandatory Visualizations BNP Signaling Pathway in Cardiomyocytes



Caption: BNP signaling cascade in a cardiomyocyte.

## Experimental Workflow: Risk Stratification Using BNP/NT-proBNP



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. m.youtube.com [m.youtube.com]
- 2. reachmd.com [reachmd.com]
- 3. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. onepah.com [onepah.com]
- 5. PAH Treatment Guidelines & Algorithm [pahinitiative.com]
- 6. Research Portal [researchdiscovery.drexel.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing BNP for Risk Stratification in Pulmonary Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163924#using-bnp-for-risk-stratification-in-pulmonary-hypertension]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com